

Oxfendazole: A Technical Guide to Its Repurposed Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxfendazole, a benzimidazole anthelmintic widely used in veterinary medicine, is emerging as a promising candidate for drug repurposing in oncology. This technical guide consolidates the current preclinical evidence for its anti-cancer activity, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. The available data indicates that **oxfendazole** exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC). Its primary mechanisms of action involve the disruption of critical cellular signaling pathways, leading to cell cycle arrest and apoptosis. This document aims to provide a thorough resource for researchers and drug development professionals interested in exploring the therapeutic potential of **oxfendazole**.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a streamlined and costeffective approach to drug development. **Oxfendazole**, a compound with a well-established
safety profile in animals, has garnered recent attention for its potential anti-neoplastic
properties. As a member of the benzimidazole class of drugs, which are known to interfere with
microtubule polymerization, **oxfendazole**'s anti-cancer effects are being investigated across a
range of malignancies. This guide provides an in-depth overview of the scientific rationale and



preclinical data supporting the continued investigation of **oxfendazole** as a repurposed cancer therapeutic.

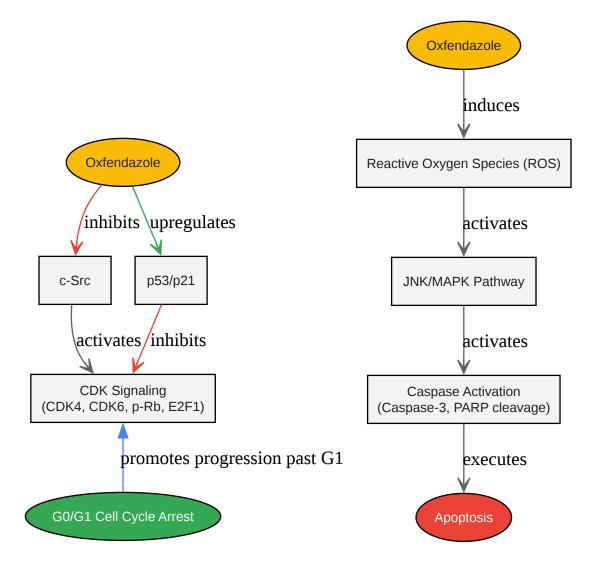
Mechanism of Action

Oxfendazole's anti-cancer activity appears to be multifactorial, primarily centered on the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

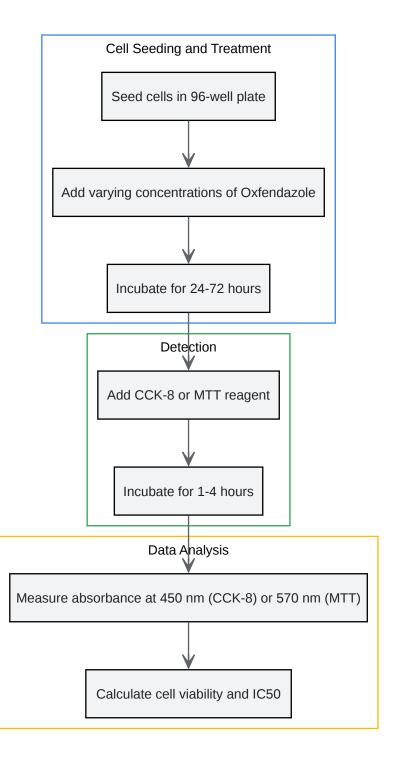
Inhibition of c-Src Activation in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cells, **oxfendazole** has been shown to inhibit the activation of the c-Src tyrosine kinase. c-Src is a non-receptor tyrosine kinase that plays a pivotal role in tumor progression by regulating cell proliferation, survival, and invasion. By suppressing c-Src activation, **oxfendazole** disrupts downstream signaling cascades, leading to cell cycle arrest at the G0/G1 phase.[1][2] This is accompanied by the downregulation of key cell cycle proteins, including cyclin-dependent kinase 4 (CDK4), CDK6, phosphorylated retinoblastoma protein (p-Rb), and E2 transcription factor 1 (E2F1), and the upregulation of the tumor suppressor proteins p53 and p21.[3]

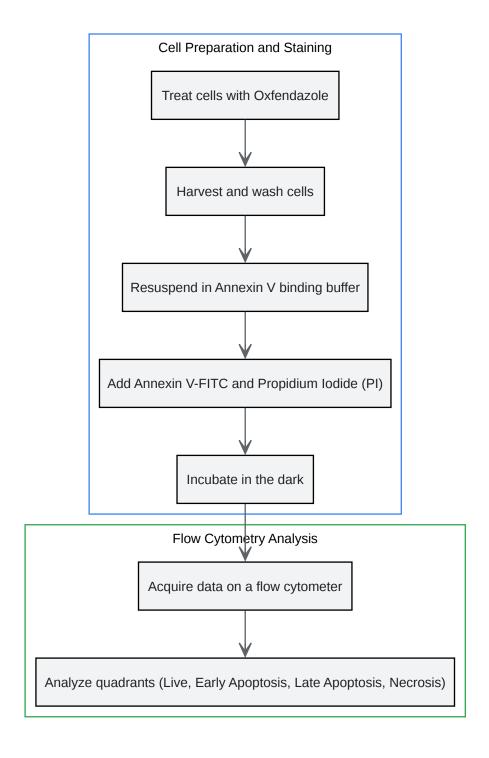












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- To cite this document: BenchChem. [Oxfendazole: A Technical Guide to Its Repurposed Potential in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001322#oxfendazole-s-potential-as-a-repurposed-drug]

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